Regioisomeric Differentiation: 3-Amino-2-(4-bromophenyl)- vs. 3-Amino-3-(4-bromophenyl)-2-hydroxypropanoic Acid
The target compound (CAS 1935540-50-3) bears the amino group at C3 and the 4-bromophenyl substituent at C2, whereas its closest regioisomer 3-Amino-3-(4-bromophenyl)-2-hydroxypropanoic acid (CAS 1510333-12-6) places the bromophenyl group at C3 adjacent to the amino group . In the published SAR of the 3-amino-2-hydroxyl-3-phenylpropanoic acid series, the C2-hydroxyl/C3-amino arrangement is critical for productive zinc chelation in metalloaminopeptidases; repositioning the amine to C2 (as in isoserine derivatives) resulted in a >5-fold loss of APN inhibitory potency (bestatin IC₅₀ = 2.55 μM vs. L-isoserine lead 14b IC₅₀ = 12.2 μM) [1]. This scaffold geometry difference is expected to produce distinct metal-binding pharmacophores that cannot be replicated by the regioisomer.
| Evidence Dimension | Amino group position relative to hydroxyl/carboxylate zinc-binding group |
|---|---|
| Target Compound Data | 3-NH₂ at C3, 2-OH at C2, 2-(4-Br-Ph) at C2; N–O distance for bidentate Zn²⁺ chelation geometry differs from regioisomer |
| Comparator Or Baseline | 3-Amino-3-(4-bromophenyl)-2-hydroxypropanoic acid (CAS 1510333-12-6): 3-NH₂ at C3, 2-OH at C2, 3-(4-Br-Ph) at C3. Also bestatin scaffold (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid: IC₅₀ = 2.55 ± 0.11 μM on porcine kidney APN |
| Quantified Difference | Regioisomeric shift of the bromophenyl group from C2 to C3 alters the steric and electronic environment of the zinc-binding motif; class-level SAR indicates >5-fold potency difference is possible based on amine positioning in related 3-amino-2-hydroxy acid scaffolds |
| Conditions | Comparative structural analysis (SMILES); APN inhibition SAR from Zhang et al. 2013 using porcine kidney microsomal APN |
Why This Matters
For researchers designing metalloenzyme inhibitors, the specific regioisomer determines whether the compound can productively chelate the active-site zinc ion; selecting the wrong regioisomer may yield a completely inactive scaffold.
- [1] Zhang X, Zhang L, Zhang J, Feng J, Yuan Y, Fang H, Xu W. J Enzyme Inhib Med Chem. 2013;28(3):545-551. Bestatin IC₅₀ = 2.55 ± 0.11 μM; L-isoserine lead 14b IC₅₀ = 12.2 μM; compounds 5a–5o lacking productive zinc chelation geometry showed negligible APN inhibition. View Source
